2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Description
This compound belongs to the tetrahydroquinoline-3-carbonitrile class, characterized by a partially saturated quinoline core with a cyano group at position 2. Key structural features include:
- Sulfanyl group: Attached to a 6-chloropyridin-3-ylmethyl moiety at position 2.
- Trifluoromethyl group: At position 4, enhancing lipophilicity and metabolic stability.
- Tetrahydroquinoline scaffold: Provides conformational flexibility compared to fully aromatic systems.
Properties
IUPAC Name |
2-[(6-chloropyridin-3-yl)methylsulfanyl]-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N3S/c18-14-6-5-10(8-23-14)9-25-16-12(7-22)15(17(19,20)21)11-3-1-2-4-13(11)24-16/h5-6,8H,1-4,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHROHPFXPSWKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=N2)SCC3=CN=C(C=C3)Cl)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a member of the tetrahydroquinoline family, notable for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydroquinoline core substituted with a chloropyridine moiety and a trifluoromethyl group. The presence of these functional groups is significant for its biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit potent anticancer properties. For instance, derivatives tested against various cancer cell lines showed significant antiproliferative effects.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2b | HeLa | 15.0 ± 1.2 |
| 5a | HT-29 | 11.7 ± 2.0 |
| (R)-5a | A2780 | 14.9 ± 1.4 |
These results indicate that the compound's structural features enhance its cytotoxicity against cancer cells .
The mechanism by which this compound exerts its anticancer effects involves inducing oxidative stress and disrupting mitochondrial function. Studies have shown that it can alter the cell cycle dynamics and increase reactive oxygen species (ROS) levels in treated cells, leading to apoptosis .
Antimicrobial Activity
In addition to anticancer properties, the compound has been evaluated for antimicrobial activity. Its derivatives have shown effectiveness against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 22 |
| Escherichia coli | 20 |
| Klebsiella pneumonia | 25 |
These findings suggest that the compound may serve as a lead in developing new antimicrobial agents .
Study on Antiproliferative Effects
A study published in MDPI evaluated several tetrahydroquinoline derivatives for their antiproliferative effects on human dermal microvascular endothelial cells and various cancer cell lines. The study highlighted that specific substitutions on the tetrahydroquinoline scaffold significantly influenced cytotoxicity and selectivity towards cancer cells .
Synthesis and Biological Evaluation
Another research effort focused on synthesizing new derivatives of tetrahydroquinolines and assessing their biological activities. The results indicated that structural modifications could enhance biological activities, such as improved IC50 values against specific cancer cell lines .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes structural analogs and their key differences:
*Estimated based on analogs.
Key Observations:
- Trifluoromethyl Position: Unlike pyridine analogs where trifluoromethyl is on a pendant phenyl ring (e.g., ), the target’s trifluoromethyl at position 4 directly influences the electron density of the quinoline core.
Physicochemical Properties
- Acidity/Basicity : The pyridine nitrogen in the target compound (pKa ~1–3 estimated) contrasts with pyrrolidine-containing analogs (e.g., , pKa ~10–11), which are more basic.
- Thermal Stability : Analogs with multiple halogens (e.g., ) show higher boiling points (~500°C), suggesting the target compound may exhibit similar stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
